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Compound of Interest

Compound Name: 1-Iodooctane

Cat. No.: B127717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Iodooctane is a versatile linear alkyl iodide that serves as a crucial building block and

reagent in a multitude of organic syntheses. Its utility stems from the reactivity of the carbon-

iodine bond, making it an excellent substrate for nucleophilic substitution and a precursor for

organometallic reagents. This technical guide provides a comprehensive overview of 1-
iodooctane, including its fundamental properties, detailed synthetic protocols, and its

applications in key organic reactions relevant to research and drug development.

Core Properties of 1-Iodooctane
The physical and chemical properties of 1-iodooctane are summarized in the table below,

providing essential data for its handling, application in reactions, and purification.
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Property Value

CAS Number 629-27-6

Molecular Formula C₈H₁₇I

Molecular Weight 240.13 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 225-226 °C

Melting Point -46 to -45 °C

Density 1.33 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.4878

Solubility
Insoluble in water; soluble in ethanol, ether, and

other organic solvents

Synthesis of 1-Iodooctane
The most common and efficient method for the synthesis of 1-iodooctane is the Finkelstein

reaction, which involves the halogen exchange of a more readily available 1-haloalkane,

typically 1-bromooctane or 1-chlorooctane, with an alkali metal iodide.

Experimental Protocol: Finkelstein Reaction
Objective: To synthesize 1-iodooctane from 1-bromooctane.

Materials:

1-bromooctane

Sodium iodide (NaI)

Acetone (anhydrous)

Diatomaceous earth (Celite®)

Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Separatory funnel

Büchner funnel and filter paper

Rotary evaporator

Procedure:

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

sodium iodide (1.5 equivalents) and anhydrous acetone.

Stir the mixture to dissolve the sodium iodide.

Add 1-bromooctane (1.0 equivalent) to the flask.

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can

be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white

precipitate of sodium bromide will form as the reaction proceeds.

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium

bromide. Wash the filter cake with a small amount of acetone.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

acetone.
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Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

Transfer the solution to a separatory funnel and wash with a 5% sodium thiosulfate solution

to remove any residual iodine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 1-iodooctane.

The product can be further purified by vacuum distillation if necessary.

1-Bromooctane

1-Iodooctane

SN2 Reaction

Sodium Iodide (NaI)

Acetone (solvent)

Sodium Bromide (NaBr) (precipitate)
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Finkelstein Reaction for 1-Iodooctane Synthesis

Applications in Organic Synthesis
1-Iodooctane is a key intermediate in several important classes of organic reactions.

Williamson Ether Synthesis
This reaction is a classic method for the preparation of ethers. 1-Iodooctane, being a primary

alkyl halide, is an excellent substrate for this Sₙ2 reaction.

Objective: To synthesize octyl phenyl ether via Williamson ether synthesis.

Materials:
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1-iodooctane

Phenol

Sodium hydroxide (NaOH)

Ethanol

Diethyl ether

Saturated ammonium chloride (NH₄Cl) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol.

Add sodium hydroxide (1.1 equivalents) and stir until a clear solution of sodium phenoxide is

formed.

Add 1-iodooctane (1.05 equivalents) to the reaction mixture.

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

Partition the residue between diethyl ether and water.

Separate the organic layer and wash it with a saturated ammonium chloride solution and

then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude

product.

Purify by column chromatography on silica gel to obtain pure octyl phenyl ether.
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Step 1: Alkoxide Formation

Step 2: SN2 Attack

Phenol

Sodium Phenoxide
Deprotonation

NaOH

1-Iodooctane

Octyl Phenyl Ether

Sodium Phenoxide
SN2 Attack
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Williamson Ether Synthesis Workflow

Grignard Reagent Formation and Reactions
1-Iodooctane readily reacts with magnesium metal to form the corresponding Grignard

reagent, octylmagnesium iodide. This organometallic compound is a powerful nucleophile and

strong base, enabling the formation of new carbon-carbon bonds.

Objective: To prepare a solution of octylmagnesium iodide.

Materials:

1-iodooctane

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (for activation)

Three-neck round-bottom flask

Dropping funnel

Reflux condenser

Inert gas (Nitrogen or Argon) supply

Procedure:

Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser

with a drying tube, a dropping funnel, and an inlet for inert gas.

Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.

Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is

observed, then allow to cool. This activates the magnesium surface.

Add a small amount of anhydrous ether or THF to cover the magnesium.

Dissolve 1-iodooctane (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

Add a small portion of the 1-iodooctane solution to the magnesium suspension. The

reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction

does not start, gentle warming may be necessary.

Once the reaction has started, add the remaining 1-iodooctane solution dropwise at a rate

that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for an

additional 1-2 hours to ensure complete reaction. The resulting grayish solution of

octylmagnesium iodide is ready for use in subsequent reactions.
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1-Iodooctane

Octylmagnesium Iodide

Oxidative Insertion
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Formation of Octylmagnesium Iodide

Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-

carbon bonds between a terminal alkyne and an aryl or vinyl halide. While aryl and vinyl

iodides are more common, alkyl iodides like 1-iodooctane can also participate in certain

variations of this reaction, particularly in the synthesis of internal alkynes.

Objective: To synthesize 1-phenyl-1-decyne.

Materials:

1-iodooctane

Phenylacetylene

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

Anhydrous solvent (e.g., THF or DMF)
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Schlenk flask or tube

Inert gas supply

Procedure:

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide,

and the anhydrous solvent.

Add the base, followed by phenylacetylene (1.2 equivalents).

Finally, add 1-iodooctane (1.0 equivalent) to the stirred mixture.

Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst

system (e.g., 50-80 °C) and stir for 12-24 hours.

Monitor the reaction progress by TLC or GC.

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the

catalysts.

Concentrate the filtrate and purify the residue by column chromatography on silica gel to

yield the desired 1-phenyl-1-decyne.
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Palladium Catalytic Cycle Copper Co-catalytic Cycle
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Simplified Sonogashira Coupling Mechanism

Relevance in Drug Development
While 1-iodooctane itself is not a therapeutic agent, its role as a versatile chemical building

block makes it relevant to drug development professionals. The octyl chain is a common

lipophilic moiety found in many drug molecules, influencing their pharmacokinetic and

pharmacodynamic properties.

Introduction of Lipophilic Chains: 1-Iodooctane can be used to introduce an eight-carbon

alkyl chain into a drug candidate to modulate its lipophilicity, which can affect its absorption,

distribution, metabolism, and excretion (ADME) profile.

Synthesis of Molecular Probes: The iodo-group can be a site for the introduction of reporter

groups, such as radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission
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computed tomography (SPECT) imaging and other radiolabeling studies. This allows for the

tracking of molecules in biological systems.

Precursor for Complex Molecules: The reactions described above, such as Grignard and

Sonogashira couplings, are fundamental in the synthesis of complex organic molecules,

including active pharmaceutical ingredients (APIs).

Conclusion
1-Iodooctane is a valuable and reactive haloalkane with a well-defined set of physicochemical

properties. Its synthesis is straightforward, and its utility in a range of fundamental organic

reactions makes it an indispensable tool for researchers and scientists. For professionals in

drug development, 1-iodooctane serves as a key starting material for the synthesis of complex

molecules and for the strategic modification of drug candidates to optimize their biological

activity and pharmacokinetic profiles. The detailed protocols provided in this guide offer a

practical foundation for the effective use of 1-iodooctane in the laboratory.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Iodooctane:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127717#1-iodooctane-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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